3,4,5-Trifluorobenzoic acid

Catalog No.
S711696
CAS No.
121602-93-5
M.F
C7H3F3O2
M. Wt
176.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorobenzoic acid

CAS Number

121602-93-5

Product Name

3,4,5-Trifluorobenzoic acid

IUPAC Name

3,4,5-trifluorobenzoic acid

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

InChI

InChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

VJMYKESYFHYUEQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)O

The exact mass of the compound 3,4,5-Trifluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,5-Trifluorobenzoic acid is a fluorinated aromatic carboxylic acid used as a versatile intermediate and building block in the synthesis of high-value products.[1][2] Its utility spans pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1] The specific 3,4,5-trifluorination pattern on the benzene ring provides a distinct combination of electronic properties, acidity, and steric profile compared to other fluorinated analogs, making it a strategic choice for syntheses where molecular properties must be precisely controlled.[3]

Substituting 3,4,5-Trifluorobenzoic acid with other isomers (e.g., 2,4,5-trifluorobenzoic acid) or less-fluorinated analogs (e.g., 3,5-difluorobenzoic acid) is often unfeasible in practice. The precise location of the three fluorine atoms dictates the molecule's electronic and steric environment, which directly impacts reaction outcomes and final product performance. For instance, its specific acidity and lack of ortho-substituents are critical for its role as a transient directing group in C-H activation reactions, a function that isomers with ortho-fluorine atoms cannot replicate effectively.[3] In materials science, particularly in liquid crystals, this specific substitution pattern influences intermolecular forces, affecting phase behavior and stability in ways that other isomers do not.[4][5] Therefore, seemingly minor changes in the fluorination pattern can lead to significantly different chemical reactivity, altered physical properties, and ultimately, failure to produce the target compound or material with the desired characteristics.

Enhanced Acidity for Catalysis and Synthesis vs. Less-Fluorinated Analogs

The electron-withdrawing nature of the three fluorine atoms in the 3, 4, and 5 positions significantly increases the acidity of the carboxylic acid group compared to less-fluorinated analogs. The pKa of 3,4,5-Trifluorobenzoic acid is lower (indicating stronger acidity) than that of 4-Fluorobenzoic acid (pKa 4.14).[6] This heightened acidity is crucial for its function as an effective transient directing group in transition-metal-catalyzed C-H activation, where it facilitates the concerted metalation-deprotonation step.[1]

Evidence DimensionAcidity (Aqueous pKa)
Target Compound DataNot explicitly found for 3,4,5-TFA, but expected to be < 3.86
Comparator Or Baseline4-Fluorobenzoic acid: pKa = 4.14; 3-Fluorobenzoic acid: pKa = 3.86
Quantified DifferenceSignificantly more acidic than mono-fluorinated benzoic acids.
ConditionsAqueous solution.

This stronger acidity enables specific catalytic cycles and reactions under conditions where less acidic analogs would be ineffective, making it a required precursor for certain advanced synthetic routes.

Precursor for Columnar Liquid Crystals via Supramolecular Assembly

The 3,4,5-substitution pattern is uniquely suited for forming stable, ordered supramolecular structures. In a direct comparison, hydrogen-bonded complexes were formed between a non-mesogenic star-shaped triazine core and various benzoic acids. The complex with 3,4,5-tris(alkoxy)benzoic acid derivatives readily formed a hexagonal columnar (Colh) liquid crystal phase, stable up to 105.1 °C.[6] In contrast, many other benzoic acid derivatives, including those with different substitution patterns, do not induce such stable columnar phases.[1] The specific symmetry and intermolecular interactions of the 3,4,5-pattern are critical for driving the self-assembly into these highly ordered columnar structures, a property essential for applications in organic electronics.

Evidence DimensionMesophase Formation and Clearing Temperature
Target Compound DataComplex with 3,4,5-tris(dodecyloxy)benzoic acid induces a stable columnar phase with a clearing point of 105.1 °C.
Comparator Or BaselineThe core triazine component alone is not a liquid crystal.
Quantified DifferenceInduces a wide-range, stable columnar liquid crystal phase where the base component shows none.
ConditionsSupramolecular complex formation with a tris(triazolyl)triazine core.

For developing advanced materials like organic semiconductors or sensors, achieving a stable columnar phase is critical; this evidence shows the 3,4,5-substitution pattern is a key enabler for this property via self-assembly.

Enabling Precursor for Bioactive Compounds with Improved Pharmacological Profiles

The 3,4,5-trifluorobenzoyl moiety is a critical structural feature in the development of potent and selective pharmaceutical agents. For example, it is used as a building block for dibenzoate ester-type anticancer drug candidates.[6] Fluorination is a well-established strategy to enhance metabolic stability and modify electronic properties for improved receptor binding.[1] While direct quantitative comparisons of final drug performance are complex, the selection of 3,4,5-Trifluorobenzoic acid over other analogs is a deliberate design choice to optimize these pharmacological parameters. Its use as a coformer has also been shown to improve the solubility and permeability of poorly soluble drugs like naftopidil.[6]

Evidence DimensionPrecursor Suitability for Bioactive Molecules
Target Compound DataServes as a key building block for anticancer agents and as a coformer to improve solubility/permeability of APIs.
Comparator Or BaselineUnsubstituted or differently substituted benzoic acids which do not confer the same combination of lipophilicity and electronic effects.
Quantified DifferenceEnables synthesis of specific drug candidates and improves key pharmaceutical properties.
ConditionsActive Pharmaceutical Ingredient (API) synthesis and formulation.

In pharmaceutical R&D, selecting a building block that imparts favorable properties like metabolic stability and solubility is a critical procurement decision that can determine the success of a drug candidate.

Precursor for Advanced Liquid Crystal Materials

This compound is the right choice when designing liquid crystals, particularly those requiring the formation of stable columnar phases through hydrogen bonding or other supramolecular interactions. Its specific 3,4,5-substitution pattern drives the necessary self-assembly that analogs with different substitution patterns fail to achieve.[6]

Specialized Reagent in Transition-Metal-Catalyzed C-H Activation

Due to its combination of high acidity and unhindered ortho positions, this acid is a preferred choice for use as a transient directing group in specific C-H activation protocols. It outperforms less acidic or sterically hindered analogs in facilitating these advanced synthetic transformations.[1]

Core Building Block in Medicinal Chemistry for Tuning Drug Properties

In the synthesis of potential therapeutics, particularly anticancer agents, this compound is selected to introduce a trifluorinated phenyl moiety. This is done to enhance metabolic stability, modulate acidity, and improve receptor interactions, providing a more favorable pharmacological profile than non-fluorinated or differently fluorinated precursors could offer.[1][3]

XLogP3

1.7

Melting Point

98.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

121602-93-5

Wikipedia

3,4,5-Trifluorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,4,5-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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